molecular formula C17H11Cl2NO B2449448 (4-Chlorophenyl)(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methanone CAS No. 170939-22-7

(4-Chlorophenyl)(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methanone

Cat. No. B2449448
CAS RN: 170939-22-7
M. Wt: 316.18
InChI Key: WIPNOMXCJQALQR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methanone, also known as 4-chloro-N-phenyl-3-pyrrol-1-yl-methanone, is an organic compound used in various scientific research applications. It is an important reagent in organic synthesis due to its unique properties, such as its high reactivity and selectivity. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Scientific Research Applications

1. Structural and Spectroscopic Studies

  • The molecular structure and spectroscopic properties of similar compounds have been extensively studied. For example, the molecular structure, vibrational spectra, and quantum chemical properties of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone (CPPPM) were investigated using both experimental and theoretical methods. These studies help in understanding the stability and electronic properties of such molecules (Sivakumar et al., 2021).

2. Antimicrobial Activity

  • Compounds structurally similar to (4-Chlorophenyl)(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methanone have been evaluated for their antimicrobial properties. For instance, certain novel compounds were synthesized and assessed for their antibacterial activity. Such studies are crucial for developing new antimicrobial agents (Shahana & Yardily, 2020).

3. Antifungal Applications

  • Similar compounds have also shown promising results in antifungal activity. Research on 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone (4-CPIPM), for instance, revealed its potential as an anti-Candida agent. Molecular docking studies of such compounds can provide insights into their mechanism of action against fungal pathogens (Jayasheela et al., 2018).

4. Synthesis and Reactivity

  • The synthesis and chemical reactivity of related compounds have been a subject of research. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles were studied, providing valuable information for synthetic organic chemistry (Pouzet et al., 1998).

5. Corrosion Inhibition

  • Some pyrrole derivatives, such as 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have been synthesized and studied for their potential as corrosion inhibitors. Such studies are important for developing new materials that can protect against corrosion in various industries (Louroubi et al., 2019).

properties

IUPAC Name

(4-chlorophenyl)-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-13-5-1-11(2-6-13)15-9-20-10-16(15)17(21)12-3-7-14(19)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPNOMXCJQALQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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